1-(1-Methyl-1H-pyrrol-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56423-58-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3 |
InChI Key |
PMKXQKXXIDQEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1C)O |
Origin of Product |
United States |
The Enduring Importance of Pyrrole Scaffolds in Modern Chemistry
The pyrrole (B145914) motif is a privileged scaffold in medicinal chemistry and materials science, a testament to its versatile chemical reactivity and its prevalence in nature. acs.orgnist.gov Its presence in fundamental biological molecules like heme, chlorophyll, and vitamin B12 highlights its integral role in the processes of life. nist.govwikipedia.org This natural precedent has inspired chemists to incorporate the pyrrole core into a multitude of synthetic compounds with a wide spectrum of biological activities.
Pyrrole derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. acs.orgnih.govnih.gov The ability to readily functionalize the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its interaction with biological targets. This has led to the development of numerous pyrrole-containing drugs. nih.gov
Beyond the pharmaceutical realm, pyrrole-based structures are pivotal in the development of advanced materials. figshare.com The electron-rich nature of the pyrrole ring makes it an excellent building block for conductive polymers, such as polypyrrole, which have applications in electronics, sensors, and corrosion protection. figshare.comnih.gov Furthermore, the unique photophysical properties of certain pyrrole derivatives have led to their use in organic light-emitting diodes (OLEDs) and as dyes and pigments. figshare.com The continued exploration of pyrrole chemistry promises to unlock even more applications in these diverse fields.
A Chiral Beacon: the Structural Identity of 1 1 Methyl 1h Pyrrol 2 Yl Ethanol
1-(1-Methyl-1H-pyrrol-2-yl)ethanol is a distinct molecule that can be categorized as a chiral secondary alcohol. Its structure features a hydroxyl group attached to a carbon atom, which is, in turn, bonded to both a methyl group and a 1-methyl-1H-pyrrol-2-yl group. The carbon atom bearing the hydroxyl group is a stereocenter, meaning that the molecule can exist as two non-superimposable mirror images, or enantiomers.
The classification of alcohols as primary, secondary, or tertiary is determined by the number of carbon atoms directly attached to the carbinol carbon (the carbon bearing the hydroxyl group). In a secondary alcohol, this carbon is bonded to two other carbon atoms. The general structure is R₂CHOH.
The chirality of this compound is of paramount significance in the context of stereoselective synthesis. Chiral alcohols are highly sought-after building blocks in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. thegoodscentscompany.com The specific spatial arrangement of the hydroxyl group can profoundly influence the biological activity of a molecule.
Below is a table detailing the key structural features of this compound.
| Feature | Description |
| Core Scaffold | 1-Methyl-1H-pyrrole |
| Functional Group | Secondary Alcohol (-CH(OH)CH₃) |
| Chirality | Contains a stereocenter at the carbinol carbon |
| Molecular Formula | C₇H₁₁NO |
Charting the Course: Research Directions for Alkylpyrrolyl Alcohols
The academic interest in 1-(1-Methyl-1H-pyrrol-2-yl)ethanol and related alkylpyrrolyl alcohols is primarily driven by their potential as chiral building blocks and catalysts in asymmetric synthesis. Research in this area is multifaceted, exploring novel synthetic routes to these compounds and their subsequent application in stereoselective transformations.
One significant research trajectory involves the enantioselective synthesis of pyrrolyl alcohols. A common precursor to this compound is 2-acetyl-1-methylpyrrole. sigmaaldrich.comnih.gov The reduction of this ketone can, in principle, yield the racemic alcohol. However, the development of catalytic asymmetric reduction methods is a key focus, aiming to produce a single enantiomer of the alcohol with high selectivity.
Furthermore, the synthesis of chiral tertiary pyrrolyl alcohols through methods like the zirconium-catalyzed Friedel-Crafts alkylation of pyrroles with α-ketoesters highlights the broader interest in accessing structurally diverse chiral pyrrole (B145914) derivatives. nih.govfigshare.comacs.org These methods often employ chiral ligands to induce enantioselectivity, and the resulting products are valuable for further synthetic elaborations.
Another burgeoning area of research is the use of chiral pyrrolyl alcohols and their derivatives as chiral auxiliaries or ligands in catalysis. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mxsigmaaldrich.com The hydroxyl group of this compound can be derivatized to create a chiral ligand capable of coordinating with a metal center, thereby forming a chiral catalyst for a variety of asymmetric transformations. The development of novel catalytic systems based on pyrrole-containing chiral ligands is an active field of investigation.
Recent advancements in organocatalysis have also opened new avenues for the synthesis and application of chiral pyrrolyl carbinols. For instance, the enantioselective cycloaddition of in situ generated 2-methide-2H-pyrroles (derived from pyrrole-2-carbinols) with various reaction partners provides access to complex, highly substituted pyrrolizine structures with excellent stereocontrol. acs.orgnih.gov This demonstrates the utility of these alcohols as precursors to reactive intermediates in powerful synthetic methodologies.
An in-depth look at the synthesis of this compound reveals a landscape of both classical and modern organic chemistry methodologies. The approaches to constructing this and related chiral pyrrolyl alcohols can be broadly categorized into two main strategies: building the pyrrole ring with the alcohol group already integrated into the precursors, or functionalizing a pre-existing pyrrole ring to introduce the desired alcohol moiety.
Reactivity and Functionalization of 1 1 Methyl 1h Pyrrol 2 Yl Ethanol Derivatives
Chemical Transformations at the Hydroxyl Group
The hydroxyl group is a versatile functional handle that can undergo a variety of chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.
The secondary alcohol functionality of 1-(1-methyl-1H-pyrrol-2-yl)ethanol can be readily oxidized to the corresponding ketone, 2-acetyl-1-methylpyrrole. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant depends on the desired reaction conditions, such as scale, substrate tolerance, and desired selectivity.
Commonly employed oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (KMnO4), manganese dioxide (MnO2)), and sulfur-based reagents (e.g., Swern oxidation, Dess-Martin periodinane). For a substrate like this compound, milder oxidizing agents are often preferred to avoid potential side reactions involving the electron-rich pyrrole (B145914) ring.
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH2Cl2), room temperature | Mild and selective for primary and secondary alcohols. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2), room temperature | Mild, neutral conditions, and short reaction times. |
| Manganese dioxide (MnO2) | Dichloromethane (CH2Cl2) or acetone, reflux | Particularly effective for allylic and benzylic alcohols. |
| Swern Oxidation | Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et3N), low temperature (-78 °C) | Mild conditions, avoids heavy metals. |
The resulting product, 2-acetyl-1-methylpyrrole, is a valuable synthetic intermediate.
The hydroxyl group of this compound can be readily converted into esters and ethers through various established protocols.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk Alternatively, for milder conditions, the reaction can be carried out with an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For example, the reaction with acetic anhydride would yield 1-(1-methyl-1H-pyrrol-2-yl)ethyl acetate. study.com
Etherification can be accomplished through methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comtcichemicals.com This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.comtcichemicals.com For instance, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(1-methoxyethyl)-1-methyl-1H-pyrrole.
Table 2: Representative Esterification and Etherification Reactions
| Reaction | Reagents | Product Type |
| Fischer Esterification | Carboxylic acid, H+ catalyst | Ester |
| Acylation | Acyl chloride or anhydride, base | Ester |
| Williamson Ether Synthesis | Strong base, alkyl halide | Ether |
The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is often achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide.
A common method for converting secondary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl2), often in the presence of a base like pyridine. masterorganicchemistry.comchemistrysteps.comucalgary.ca The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion, either from the SOCl2 or from the pyridinium hydrochloride formed in situ, then acts as a nucleophile to displace the leaving group. chemistrysteps.comucalgary.ca The stereochemical outcome of this reaction can be controlled by the reaction conditions; in the absence of pyridine, the reaction can proceed with retention of configuration via an SNi mechanism, while the presence of pyridine typically leads to inversion of configuration via an SN2 pathway. masterorganicchemistry.com
Similarly, phosphorus tribromide (PBr3) can be used to convert the alcohol to the corresponding alkyl bromide.
Table 3: Reagents for Nucleophilic Substitution of the Hydroxyl Group
| Reagent | Product | Typical Mechanism |
| Thionyl chloride (SOCl2) | Alkyl chloride | SN2 (with pyridine) or SNi (without pyridine) |
| Phosphorus tribromide (PBr3) | Alkyl bromide | SN2 |
| Toluenesulfonyl chloride (TsCl) | Tosylate | Nucleophilic acyl substitution |
Pyrrole Ring Functionalization Strategies
The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. nih.gov The presence of the 1-(1-hydroxyethyl) substituent at the 2-position influences the regioselectivity of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com For pyrrole derivatives, these reactions typically occur at the C2 or C5 positions, and if these are blocked, at the C3 or C4 positions. In the case of 2-substituted 1-methylpyrroles, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent at the C4 position.
Common EAS reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl3). organic-chemistry.orgnih.gov
Vilsmeier-Haack Reaction: Formylation (introduction of a -CHO group) using a mixture of phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgijpcbs.comyoutube.comchemistrysteps.com This reaction is particularly effective for electron-rich aromatic compounds like pyrroles. chemistrysteps.com
The specific conditions for these reactions would need to be optimized to account for the presence of the hydroxyl group, which could potentially react with some of the reagents used.
In recent years, C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. researchgate.netcatalyst-enabling-synthetic-chemistry.comharvard.edu
Metal-Catalyzed C-H Functionalization: Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively used for the C-H functionalization of pyrroles. dmaiti.comdntb.gov.ua These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the metal center and positions it for selective C-H bond cleavage at a specific position. dmaiti.com While the hydroxyl group in this compound is not a strong directing group, the pyrrole nitrogen itself can influence the regioselectivity of the reaction. For instance, rhodium-catalyzed C-H arylation of N-substituted pyrroles has been shown to selectively occur at the β-position (C3). acs.org
Metal-Free Oxidative Processes: Metal-free C-H functionalization methods have also been developed, often involving radical-based pathways under oxidative conditions. nih.govacs.orgresearchgate.net These reactions can provide alternative selectivities compared to metal-catalyzed processes. For example, radical-based pyrrole functionalization under metal-free oxidative conditions has been highlighted as a significant area of research. nih.gov
The application of these advanced C-H functionalization methodologies to this compound derivatives would open up new avenues for the synthesis of complex and diverse molecular architectures.
Cross-Coupling Reactions
Derivatives of this compound serve as versatile substrates in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modifying the pyrrole core and introducing diverse functionalities. Notable among these are the Negishi and Sonogashira cross-coupling reactions.
Negishi Cross-Coupling
The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. For pyrrole derivatives, this reaction is a powerful tool for C-C bond formation. Typically, a halogenated derivative of this compound is reacted with an organozinc reagent. The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it highly versatile for introducing a wide range of substituents onto the pyrrole ring. Palladium catalysts are generally preferred due to their higher yields and greater tolerance for various functional groups.
For instance, a bromo-substituted pyrrole derivative can be coupled with an alkyl or aryl zinc reagent to form the corresponding substituted pyrrole. The general conditions for such a reaction are summarized in the table below.
| Feature | Description |
| Reactants | Halogenated this compound derivative, Organozinc reagent (R-ZnX) |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) or Nickel complex |
| Solvent | Anhydrous THF or DMF |
| Conditions | Inert atmosphere, Room temperature to moderate heating |
| Outcome | Formation of a C-C bond at the position of the halogen on the pyrrole ring |
Sonogashira Cross-Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out in the presence of an amine base. mdpi.com For derivatives of this compound, this method is particularly useful for introducing alkynyl groups onto the pyrrole nucleus, which are valuable precursors for further synthetic transformations, including the formation of more complex heterocyclic structures.
The reaction typically involves a halogenated pyrrole derivative and a terminal alkyne. The mild reaction conditions, such as room temperature and the use of a mild base, make it suitable for complex molecules. mdpi.com
| Feature | Description |
| Reactants | Halogenated this compound derivative, Terminal alkyne |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₂) and Copper(I) salt (e.g., CuI) |
| Base | Amine base (e.g., triethylamine, diethylamine) |
| Solvent | THF, DMF, or the amine base itself |
| Conditions | Inert atmosphere, Room temperature |
| Outcome | Formation of an alkynyl-substituted pyrrole |
Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through annulation and cyclization reactions. These reactions lead to the formation of polycyclic structures with diverse biological and material science applications.
Intramolecular cyclization is a common strategy where functional groups on the side chain and the pyrrole ring react to form a new ring. For example, if the ethanol side chain is modified to introduce a reactive group, it can undergo cyclization with a substituent on the pyrrole ring or the ring itself. A general approach involves the introduction of an alkyne tether on the pyrrole nitrogen, which can then undergo cyclization.
One reported method involves the copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones, which leads to the formation of 2,3-ring fused pyrroles. acs.org While not directly involving the ethanol group, this highlights a strategy where modification of the pyrrole scaffold can lead to fused systems. Another approach is the intramolecular cyclization of N-alkyl, N-propargylic β-enaminones, promoted by a base, to generate polysubstituted pyrrole derivatives. rsc.org
A plausible synthetic route starting from a derivative of this compound could involve the introduction of a suitable functional group on the side chain that can participate in an intramolecular cyclization. For example, conversion of the alcohol to an azide, followed by a reaction with an alkyne substituent on the pyrrole ring, could lead to a fused triazole system.
| Reaction Type | Reactants | Conditions | Product |
| Intramolecular Nucleophilic Cyclization | N-alkyne-substituted pyrrole esters and hydrazine | Reflux in MeOH | Pyrrolopyrazinone or Pyrrolotriazinone derivatives beilstein-journals.org |
| Intramolecular Electrophilic Cyclization | N-alkyne-substituted pyrrole esters and iodine | Dichloromethane | Pyrrolooxazinone derivatives beilstein-journals.org |
| Base-promoted Intramolecular Cyclization | N-alkyl, N-propargylic β-enaminones | Strong base (e.g., MeONa) in DMF | Polysubstituted N-alkyl pyrroles rsc.org |
Functionalization of Side Chains Adjacent to the Pyrrole Ring
The ethanol side chain of this compound is a key site for functionalization, allowing for the introduction of various chemical moieties and the extension of the molecular framework. The hydroxyl group can undergo a range of standard organic transformations.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-acetyl-1-methyl-1H-pyrrole, using common oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. This ketone is a versatile intermediate for further reactions.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions. These reactions can be used to introduce protecting groups or to append other functional molecules.
Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of nucleophiles, including azides, cyanides, and amines, at this position.
Reactions of the α-Carbon: The carbon atom bearing the hydroxyl group is activated by the adjacent pyrrole ring. Deprotonation of the hydroxyl group followed by reaction with a strong base could potentially lead to the formation of a carbanion, which could then react with electrophiles.
These functionalization strategies are crucial for modifying the properties of the parent molecule and for preparing more complex derivatives for various applications.
Reactions Involving N-Substituents of the Pyrrole Ring (e.g., N-Allenyl Systems with Hydroxylamine)
The N-substituent of the pyrrole ring, in this case, the methyl group, can be replaced with other functional groups to explore different reactivity patterns. A particularly interesting class of N-substituted pyrroles are N-allenyl systems. The reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine provides a pathway to fused pyrrolopyrazine oxides. semanticscholar.orgresearchgate.net
In this reaction, the aldehyde group first reacts with hydroxylamine to form an oxime. This is followed by an intramolecular nucleophilic attack of the oxime nitrogen onto the central carbon of the allene system. researchgate.net This cyclization step leads to the formation of a six-membered ring fused to the pyrrole core.
A quantum chemical study of this reaction has shown that the nature of substituents on the pyrrole ring can influence the kinetics of the key oximation and intramolecular cyclization steps. semanticscholar.org Aryl substituents were found to favor the reaction, whereas alkyl substituents had the opposite effect. semanticscholar.org The study also highlighted the role of solvent molecules in facilitating proton transfer during the reaction. researchgate.netproquest.com
The reaction proceeds as follows:
Oximation: The carbaldehyde group of the N-allenyl-1H-pyrrole reacts with hydroxylamine to form an E-oxime.
Intramolecular Cyclization: The nitrogen atom of the oxime group acts as a nucleophile and attacks the internal carbon atom of the allenyl group.
Product Formation: This results in the formation of a 3-methylpyrrolo[1,2-a]pyrazine-2-oxide. researchgate.net
| Step | Description | Key Intermediates |
| 1 | Reaction of the aldehyde with hydroxylamine | E-oxime |
| 2 | Intramolecular nucleophilic addition | Transition state involving the oxime and allene |
| 3 | Ring closure and proton transfer | Fused pyrrolopyrazine oxide product |
Mechanistic Investigations of Derivatization Reactions
Understanding the reaction mechanisms of the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as Negishi and Sonogashira couplings, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. For pyrrole substrates, the nature of the pyrrole ring can influence the reactivity. The electron-rich nature of the pyrrole ring can affect the rate of oxidative addition of the palladium catalyst to the halogenated pyrrole. Mechanistic studies on similar heterocyclic systems suggest that the formation of catalyst-substrate complexes can be a key factor in determining the reaction efficiency. nih.govnih.gov
Annulation and Cyclization Reactions: The mechanisms of annulation and cyclization reactions to form fused systems are diverse and depend on the specific reaction type. For the nucleophilic cyclization of N-alkyne-substituted pyrrole esters with hydrazine, the proposed mechanism involves the initial formation of a hydrazide, followed by either a 6-endo-dig or 6-exo-dig cyclization, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.orgnih.gov In the case of electrophilic cyclization with iodine, the mechanism is believed to proceed through the formation of an iodonium ion complex with the alkyne, which is then attacked by the nucleophilic nitrogen of the pyrrole ring. beilstein-journals.orgnih.gov
Reactions of N-Allenyl Systems: The mechanism of the reaction between N-allenyl-1H-pyrrole-2-yl-carbaldehyde and hydroxylamine has been investigated using quantum-chemical methods. researchgate.netproquest.com These studies have shown that solvent molecules play a critical role in both the oximation and cyclization steps by facilitating proton transfer. researchgate.netproquest.com The calculations revealed that the formation of the six-membered pyrrolopyrazine oxide is kinetically and thermodynamically favored over the formation of a seven-membered ring. researchgate.net The activation barrier for the intramolecular nucleophilic addition of the oxime nitrogen to the internal allenyl carbon was found to be significantly lower than the addition to the terminal carbon. researchgate.net
Computational and Theoretical Studies of 1 1 Methyl 1h Pyrrol 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed view of the electronic and geometric properties of molecules.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com DFT calculations are instrumental in predicting ground-state properties such as molecular geometry, vibrational frequencies, and dipole moments. For pyrrole (B145914) derivatives, DFT has been successfully employed to investigate structural properties and reactivity. researchgate.net
For instance, studies on related fluoromethylated-pyrrol derivatives using the B3LYP/6-31G* method have provided detailed information on bond lengths, angles, and atomic charges, which are crucial for understanding the molecule's stability and potential for intermolecular interactions. researchgate.net These calculations can predict that in molecules like 1-(1-Methyl-1H-pyrrol-2-yl)ethanol, the pyrrole ring maintains its planarity, while the ethanol substituent will have specific bond lengths and angles influenced by the electronic nature of the methyl-pyrrol scaffold.
DFT is also a powerful tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies for chemical reactions. For example, in the synthesis of pyrrole-containing compounds, DFT can model the cycloaddition steps or substitution reactions, providing a theoretical foundation for the observed regioselectivity and stereoselectivity. mdpi.complos.org Calculations at levels like M06-2X/Def2TZVP have been used to distinguish between stepwise radical-mediated pathways and concerted cycloaddition mechanisms in related heterocyclic systems. mdpi.com
Table 1: Representative Calculated Ground State Properties for a Pyrrole Derivative (Analogous to this compound) Data extrapolated from studies on similar pyrrole structures.
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | ~2.5 - 3.5 D | B3LYP/6-31G |
| N-C Bond Length (ring) | ~1.37 Å | B3LYP/6-31G |
| C-C Bond Length (ring) | ~1.38 - 1.42 Å | B3LYP/6-31G |
| C-O Bond Length (substituent) | ~1.43 Å | B3LYP/6-31G |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov It has become a standard method for predicting electronic absorption spectra (UV-Vis) due to its favorable accuracy-to-cost ratio. ohio-state.edu The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net
For pyrrole derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations typically involve transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other frontier orbitals. researchgate.net Studies on substituted pyrroles using TD-DFT with functionals like CAM-B3LYP have shown that absorption bands are often found in the UV range. researchgate.net The precise position of these bands can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.com
Table 2: Predicted Electronic Transitions for a Substituted Pyrrole (Analogous to this compound) Data based on typical TD-DFT results for similar compounds.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | ~280 - 320 | ~0.1 - 0.3 | π → π |
| S0 → S2 | ~240 - 270 | ~0.2 - 0.5 | π → π |
The Gauge Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. researchgate.net These tensors are then used to predict the chemical shifts (δ) observed in ¹H and ¹³C NMR spectra. The GIAO method, often coupled with DFT (e.g., B3LYP functional), has proven to be highly reliable for predicting the NMR spectra of organic molecules. researchgate.netresearchgate.net
The process begins with the optimization of the molecule's geometry using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). researchgate.net Subsequently, the GIAO calculation is performed on the optimized structure to obtain the isotropic shielding values. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.
For pyrrole derivatives, this method can accurately predict the chemical shifts for the protons and carbons of the pyrrole ring and the substituents. researchgate.net For this compound, the GIAO method would be expected to distinguish between the different protons on the pyrrole ring, the methyl group, the methylene group, and the hydroxyl group, providing valuable data for structural confirmation. nih.gov The accuracy of these predictions often shows a strong linear correlation with experimental values, with R-squared values typically exceeding 0.9. researchgate.net
Table 3: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) using GIAO-DFT Illustrative data for a hypothetical calculation on this compound.
| Proton | Predicted δ (ppm) |
| N-CH₃ | ~3.6 |
| Pyrrole H-3 | ~6.1 |
| Pyrrole H-4 | ~6.0 |
| Pyrrole H-5 | ~6.7 |
| CH(OH) | ~4.6 |
| CH₃ (ethanol) | ~1.5 |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed picture of molecular behavior, including conformational changes, flexibility, and intermolecular interactions. nih.gov
Mechanistic Insights Derived from Computational Modeling
Computational modeling, particularly with DFT, provides deep insights into the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the theoretical validation of proposed mechanisms and can help distinguish between different possible reaction pathways. plos.org
For example, if this compound were to undergo an oxidation reaction at the alcohol group or an electrophilic substitution on the pyrrole ring, computational modeling could:
Identify the most likely site of attack by analyzing atomic charges and frontier molecular orbitals (HOMO/LUMO).
Calculate the activation energy for each potential pathway, indicating which reaction is kinetically favored.
Model the structure of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.
These theoretical investigations provide a molecular-level understanding that complements experimental kinetic studies.
Structure-Reactivity Relationships and Substituent Effects Elucidation from Theoretical Studies
Theoretical studies are highly effective in establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the pyrrole ring—one can observe the resulting changes in its electronic properties and predicted reactivity. researchgate.net
Key parameters derived from DFT calculations, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, serve as reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity. nsf.gov The effects of adding electron-donating or electron-withdrawing groups to the pyrrole ring can be quantified. For instance, an electron-donating group would be expected to raise the HOMO energy level, making the ring more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would lower the HOMO energy and decrease its reactivity toward electrophiles. researchgate.net These computational experiments allow for the rational design of new derivatives with tailored chemical properties.
Q & A
(Basic) What are the common synthetic routes for 1-(1-Methyl-1H-pyrrol-2-yl)ethanol, and how are reaction conditions optimized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a method analogous to piperidine-pyrrole derivatives (e.g., ) uses ethanol as a solvent with triethylamine (EtN) at elevated temperatures (e.g., 75°C for 36 hours). Key considerations include:
- Catalyst selection : EtN is often used to neutralize acids generated during reactions.
- Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reactivity .
- Temperature control : Prolonged heating (e.g., 36 hours) ensures completion but risks side reactions.
Table 1: Example reaction conditions from analogous syntheses
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Triethylamine | |
| Temperature | 75°C | |
| Reaction time | 36 hours |
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR are critical for confirming structure. For example, pyrrole protons resonate between δ 6.1–6.8 ppm, while methyl groups appear near δ 2.3–3.0 ppm .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and bond lengths. SHELX is preferred for small-molecule refinement due to robustness .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: 125.18 g/mol) .
(Advanced) How can researchers resolve contradictions in thermodynamic data (e.g., melting points) for this compound?
Answer: Discrepancies in properties like melting points (e.g., 363 K in ) may arise from:
- Polymorphism : Different crystal packing alters melting behavior.
- Purity : Impurities lower observed melting points. Use GC (gas chromatography) with polar columns for purity assessment .
- Measurement methods : Differential Scanning Calorimetry (DSC) provides accurate ΔfusH values (e.g., 14.08 kJ/mol at 363 K) .
Table 2: Thermodynamic data for related compounds
| Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| ΔsubH° (sublimation) | 81.3 ± 1.0 | ME (Microcalorimetry) | |
| ΔfusH (fusion) | 14.08 | DSC |
(Advanced) What challenges arise in scaling up the synthesis, and how can they be mitigated?
Answer: Scaling up introduces challenges such as:
- Heat dissipation : Continuous flow reactors improve temperature control and reduce reaction times .
- Byproduct formation : Automated monitoring (e.g., in-line FTIR) detects intermediates early .
- Yield optimization : Kinetic studies (varying temperature/pH) identify rate-limiting steps. Industrial methods often replace batch processes with flow systems for efficiency .
(Basic) What safety protocols are recommended for handling this compound?
Answer: Based on SDS data for analogous pyrrole derivatives:
- Hazards : Skin/eye irritation (Category 2), acute oral toxicity (Category 4) .
- Protective measures : Use gloves (nitrile), goggles, and fume hoods.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
(Advanced) What biological or pharmacological applications are being explored for this compound?
Answer: Pyrrole derivatives are studied for:
- Antimicrobial activity : Structural analogs inhibit bacterial growth via membrane disruption .
- Enzyme modulation : Interactions with cytochrome P450 or acetylcholine receptors are hypothesized .
- Drug discovery : As a building block for heterocyclic libraries, enabling SAR studies .
(Advanced) How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack sites on the pyrrole ring).
- Molecular docking : Screens potential biological targets (e.g., enzymes) using software like AutoDock .
- QSPR models : Relate structural descriptors (e.g., logP, dipole moment) to solubility or toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
